(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
Overview
Description
The compound “(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The molecule also has a bromoethyl group and a nitro group attached to the pyrazole ring, and a methanol group attached to one of the carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is a planar, aromatic system, which means it’s likely to contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromoethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The nitro group is electron-withdrawing, which could influence the compound’s reactivity in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and methanol groups could impact its solubility in different solvents .Scientific Research Applications
Coordination Polymers and Magnetic Properties
One study explores the coordination of methanol in constructing 1D coordination polymers composed of Mn(III) units. These polymers exhibit varying magnetic properties influenced by the solvent, demonstrating potential applications in magnetic materials and molecular magnetism (Caiming Liu, Deqing Zhang, Daoben Zhu, 2009).
Catalysis and Synthesis
Another research highlights the use of methanol as a hydrogen source and C1 synthon in catalysis, using RuCl3 as a catalyst for selective N-methylation of amines and transfer hydrogenation of nitroarenes. This demonstrates methanol's role in sustainable chemistry and pharmaceutical synthesis (Naina Sarki et al., 2021).
Organic Synthesis Methodologies
Further studies delve into the synthesis of pyrazole derivatives and their reactions with nucleophiles, showcasing the versatility of pyrazole-based compounds in organic synthesis and the development of novel compounds with potential biological activities (H. Hassaneen et al., 1991).
Environmental Applications
Research on the eco-friendly synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst presents a novel approach to CO2 utilization and methanol production, highlighting the environmental applications of methanol synthesis (A. Ribeiro, L. Martins, A. Pombeiro, 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .
Properties
IUPAC Name |
[2-(2-bromoethyl)-5-nitropyrazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O3/c7-1-2-9-5(4-11)3-6(8-9)10(12)13/h3,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCMPWZBDNSVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CCBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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